Home > Products > Screening Compounds P84997 > (E)-N-(4-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)methanesulfonamide
(E)-N-(4-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)methanesulfonamide - 1396891-84-1

(E)-N-(4-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)methanesulfonamide

Catalog Number: EVT-2787052
CAS Number: 1396891-84-1
Molecular Formula: C18H20N2O3S
Molecular Weight: 344.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (C2OHPDA)

Compound Description: This chalcone derivative, C2OHPDA, was investigated for its anxiolytic potential in adult zebrafish. [] The study demonstrated that C2OHPDA exhibited an anxiolytic effect mediated by the serotonergic system, specifically targeting 5-HT2A and 5-HT3A/3B receptors. [] Molecular docking studies confirmed the interaction of C2OHPDA with these receptors. []

Relevance: C2OHPDA shares the core chalcone structure (1,3-diphenyl-2-propen-1-one) with (E)-N-(4-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)methanesulfonamide. Both compounds feature a 4-(dimethylamino)phenyl group on one end of the chalcone scaffold. The primary structural difference lies in the substituent at the other end of the chalcone: C2OHPDA has a 2-hydroxyphenyl group, whereas the target compound features a 4-(methanesulfonamido)phenyl group. []

4-hydroxy-6-methyl-3-[(2E)-3-(4-(dimethylamino)phenyl)prop-2-enoyl]-2H-pyran-2-one

Compound Description: This compound is a derivative of 4-hydroxycoumarin with a chalcone moiety attached at the 3-position. [] The paper focuses on the synthesis, characterization, and electrochemical behavior of new transition metal complexes derived from this compound. []

Relevance: This compound shares the core chalcone structure with (E)-N-(4-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)methanesulfonamide, both containing the (E)-3-(4-(dimethylamino)phenyl)prop-2-enoyl moiety. [] The difference lies in the additional coumarin ring system present in this related compound. Both compounds belong to the broader class of chalcone derivatives.

(E)-3-(3-(4 (dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one

Compound Description: This coumarin derivative is synthesized by condensing 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde. [] This compound exhibits antibacterial properties and acetylcholinesterase inhibition activity. [] It exists as two keto-enol tautomers and shows enhanced fluorescence with increasing medium viscosity. []

Relevance: This compound is structurally similar to (E)-N-(4-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)methanesulfonamide. They both share the (E)-3-(4-(dimethylamino)phenyl)acryloyl moiety, indicating their classification as chalcones. [] The key structural difference is the presence of a 4-hydroxycoumarin group in the related compound, whereas the target compound has a 4-(methanesulfonamido)phenyl group.

(E)-1-(5-Chlorothiophene-2-Yl)-3-(4- Dimethylamino)Phenyl)Prop-2-En-1-One

Compound Description: This novel non-linear optical (NLO) compound is synthesized by Claisen-Schmidt condensation and exhibits transparency in the visible region. [] Its crystal structure belongs to the monoclinic system. [] The compound shows a second harmonic generation efficiency 0.84 times that of urea. []

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide (1)

Compound Description: Compound 1 is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) with potential anticancer activity. [] It demonstrates a good therapeutic effect on cancers with T790M and L858R mutations. []

Relevance: Although not a direct structural analog of (E)-N-(4-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)methanesulfonamide, compound 1 highlights the importance of the 4-(dimethylamino)phenyl group in the context of anticancer activity. Both compounds contain this specific moiety, suggesting potential for similar biological activities related to EGFR inhibition. []

N-(3-((2-((4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamide (2)

Compound Description: Compound 2 represents another third-generation EGFR-TKI with anticancer activity. [, ] This compound effectively targets cancers with specific mutations, including the T790M mutation. [, ]

Relevance: Similar to compound 1, while not structurally identical to (E)-N-(4-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)methanesulfonamide, compound 2 is an example of a biologically active molecule containing the 4-(dimethylamino)phenyl moiety. [, ] The inclusion of this specific group in both compounds suggests potential for related anticancer activity, especially against EGFR mutations.

N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide (3)

Compound Description: Compound 3 is another potent third-generation EGFR-TKI exhibiting strong anticancer effects. [, ] It targets specific mutations in EGFR, demonstrating its potential for targeted cancer therapy. [, ]

Relevance: Despite structural differences with (E)-N-(4-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)methanesulfonamide, compound 3 highlights the relevance of the 4-(dimethylamino)phenyl moiety in the context of anticancer drug development. [, ] The presence of this group in both compounds raises the possibility of shared mechanisms of action related to EGFR inhibition.

Properties

CAS Number

1396891-84-1

Product Name

(E)-N-(4-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)methanesulfonamide

IUPAC Name

N-[4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]phenyl]methanesulfonamide

Molecular Formula

C18H20N2O3S

Molecular Weight

344.43

InChI

InChI=1S/C18H20N2O3S/c1-20(2)17-11-4-14(5-12-17)6-13-18(21)15-7-9-16(10-8-15)19-24(3,22)23/h4-13,19H,1-3H3/b13-6+

InChI Key

GZSKKLBEAOBUJD-AWNIVKPZSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NS(=O)(=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.